molecular formula C21H17ClN2O B4137014 1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl-

1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl-

Cat. No.: B4137014
M. Wt: 348.8 g/mol
InChI Key: LVSWGFXYXLQABN-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions to form the benzimidazole core. This is followed by the addition of phenylmethanol to the benzimidazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone-like derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its benzimidazole core is known for its antimicrobial, antiviral, and anticancer properties, making it a promising candidate for drug development .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, enhancing its potency and specificity .

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-methylbenzimidazole or 2-phenylbenzimidazole.

    Chlorobenzyl Derivatives: Compounds with a chlorobenzyl group attached to different cores, such as chlorobenzylamine.

Uniqueness: The uniqueness of 1-(2-chlorobenzyl)-1H-benzimidazol-2-ylmethanol lies in its combination of the benzimidazole core with both a chlorobenzyl and a phenylmethanol group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c22-17-11-5-4-10-16(17)14-24-19-13-7-6-12-18(19)23-21(24)20(25)15-8-2-1-3-9-15/h1-13,20,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSWGFXYXLQABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl-
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1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl-
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1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl-
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1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl-
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1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl-
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1H-1,3-Benzimidazole-2-methanol, 1-[(2-chlorophenyl)methyl]-alpha-phenyl-

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